N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-10-6-7-21-15(10)13(17)9-16-22(18,19)14-5-4-12(20-3)8-11(14)2/h4-8,13,16-17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYFSJWKRYKJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, also known by its CAS number 1448129-76-7, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₅H₁₉N₁O₄S₂
- Molecular Weight : 341.4 g/mol
- Structure : The compound features a thiophene ring, a sulfonamide group, and hydroxyl and methoxy substituents which contribute to its biological activity.
Antidiabetic Effects
Research indicates that compounds structurally related to this compound exhibit significant antidiabetic properties. For instance, studies on similar sulfonamides have demonstrated their ability to lower blood glucose levels and enhance insulin sensitivity in diabetic models.
| Study | Compound | Effect on Blood Glucose | Insulin Sensitivity |
|---|---|---|---|
| HMBA | Significant reduction | Increased | |
| Sulfonamide derivatives | Notable improvement | Enhanced |
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. The mechanism often involves the inhibition of lipoxygenases (LOXs), which play a crucial role in the inflammatory response. Studies have shown that certain derivatives can selectively inhibit platelet-type 12-(S)-LOX, reducing inflammation markers in vitro and in vivo.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, particularly LOXs.
- Antioxidant Properties : It may exert antioxidant effects by reducing reactive oxygen species (ROS), thus protecting cellular integrity.
- Regulation of Glycemic Control : Similar compounds have been shown to restore normal insulin levels and improve glucose metabolism in diabetic models.
Study on Antidiabetic Activity
In a study investigating the effects of related compounds on diabetic rats, it was found that administration significantly reduced plasma glucose levels and restored insulin levels to near-normal values. The results are summarized in the following table:
| Treatment Group | Plasma Glucose (mg/dL) | Plasma Insulin (μU/ml) | Ca²⁺-ATPase Activity (μmole Pi/mg protein/h) |
|---|---|---|---|
| Normal | 69 ± 3.19 | 15.62 ± 1.3 | 0.30 ± 0.12 |
| Diabetic Control | 288 ± 3.28 | 6.89 ± 1.0 | 0.10 ± 0.05 |
| Diabetic + Tolbutamide | 197 ± 2.98 | 13.90 ± 1.4 | 0.20 ± 0.03 |
| Diabetic + Test Compound (HMBA) | 75 ± 2.0 | 16.0 ± 1.3 | 0.32 ± 0.02 |
These findings suggest a promising role for compounds like this compound in managing diabetes.
Scientific Research Applications
Antidiabetic Applications
Research indicates that N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide exhibits significant antidiabetic properties. Studies have shown that related sulfonamide compounds can effectively lower blood glucose levels and enhance insulin sensitivity in diabetic models.
Case Study: Antidiabetic Effects
In a controlled study involving diabetic rats, administration of this compound resulted in:
| Treatment Group | Plasma Glucose (mg/dL) | Plasma Insulin (μU/ml) | Ca²⁺-ATPase Activity (μmole Pi/mg protein/h) |
|---|---|---|---|
| Normal | 69 ± 3.19 | 15.62 ± 1.3 | 0.30 ± 0.12 |
| Diabetic Control | 288 ± 3.28 | 6.89 ± 1.0 | 0.10 ± 0.05 |
| Diabetic + Tolbutamide | 197 ± 2.98 | 13.90 ± 1.4 | 0.20 ± 0.03 |
| Diabetic + Test Compound | 75 ± 2.0 | 16.0 ± 1.3 | 0.32 ± 0.02 |
These results suggest that the compound can significantly restore normal insulin levels and improve glucose metabolism.
Anti-inflammatory Activity
The compound also demonstrates notable anti-inflammatory properties, likely through the inhibition of lipoxygenases (LOXs), which are critical in inflammatory processes.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound and related compounds:
| Study Focus | Compound Type | Key Findings |
|---|---|---|
| Antidiabetic Effects | Sulfonamide Derivatives | Significant reduction in blood glucose levels; enhanced insulin sensitivity |
| Anti-inflammatory | Related Sulfonamides | Inhibition of LOX activity; reduction in inflammation markers |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group in the compound can undergo oxidation to form a ketone. This reaction typically involves strong oxidizing agents like selenium dioxide (SeO₂) or tert-butyl hydroperoxide (t-BuOOH) under acidic conditions. The thiophene ring may remain unaffected unless harsh conditions are applied.
Example:
-
Reagents: Selenium dioxide, acetic acid
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Conditions: Reflux at 100–120°C for 2–4 hours
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Product: N-(2-keto-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Hydrolysis of Sulfonamide Group
The sulfonamide moiety may hydrolyze under basic conditions (e.g., NaOH, H₂O, heat) to form a sulfonic acid. This reaction is reversible and often used to regenerate the parent amine.
Example:
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Reagents: Aqueous NaOH
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Conditions: Heating under reflux for 24–48 hours
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Product: 4-Methoxy-2-methylbenzenesulfonic acid and N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)amine
Acetylation of Hydroxy Group
The hydroxy group can be acetylated to form an acetate ester, using acetic anhydride or acetyl chloride in the presence of a base like pyridine. This reaction is commonly used for protecting hydroxyl groups during synthesis.
Example:
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Reagents: Acetic anhydride, pyridine
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Conditions: Room temperature for 2–4 hours
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Product: N-(2-acetoxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Alkylation Reactions
The sulfonamide’s amine group may undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃. This reaction introduces a new alkyl group to the nitrogen.
Example:
-
Reagents: Methyl iodide, K₂CO₃
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Conditions: Stirring in DMF at 60–80°C for 6–12 hours
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Product: N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N-methyl-4-methoxy-2-methylbenzenesulfonamide
Thiophene Ring Functionalization
The thiophene substituent may participate in electrophilic substitution reactions (e.g., bromination) or undergo oxidation to form a thiophene oxide. These reactions are sensitive to steric hindrance from the methyl group.
Example:
-
Reagents: NBS (N-bromosuccinimide), light
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Conditions: Light irradiation in CCl₄ for 4–6 hours
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Product: N-(2-hydroxy-2-(3-methyl-5-bromothiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Reaction Comparison Table
| Reaction Type | Key Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | SeO₂, AcOH | Reflux at 100–120°C for 2–4 hours | Ketone derivative |
| Hydrolysis | NaOH (aq) | Heating under reflux for 24–48 hours | Sulfonic acid and amine |
| Acetylation | Ac₂O, Pyridine | RT for 2–4 hours | Acetate ester |
| Alkylation | MeI, K₂CO₃ | DMF, 60–80°C for 6–12 hours | N-methyl derivative |
| Thiophene Bromination | NBS, Light | CCl₄, light for 4–6 hours | Brominated thiophene derivative |
Analytical Characterization
Key techniques for confirming reaction outcomes include:
-
NMR: Detection of acetoxy (δ 2.0–2.2 ppm), ketone (δ 1.8–2.0 ppm), or bromine (δ 4.5–5.0 ppm) signals.
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MS: Molecular ion peaks corresponding to the parent compound or derivatives .
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IR: Absorption bands for hydroxy (O-H stretch: ~3200–3600 cm⁻¹), sulfonamide (S=O stretch: ~1400–1300 cm⁻¹).
Stability and Solubility
The compound exhibits moderate solubility in organic solvents (e.g., DMSO, ethanol) due to its polar sulfonamide and hydroxyl groups. Stability is influenced by:
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pH: Acidic conditions may protonate the hydroxyl group, while basic conditions favor hydrolysis.
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Light: Thiophene derivatives can degrade under prolonged light exposure.
Q & A
What synthetic strategies are recommended for preparing N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, and how is structural fidelity ensured?
Level: Basic
Answer:
Synthesis typically involves coupling a functionalized benzenesulfonyl chloride with a thiophene-containing hydroxyethylamine intermediate. Key steps include:
- Sulfonamide formation: React 4-methoxy-2-methylbenzenesulfonyl chloride with 2-amino-2-(3-methylthiophen-2-yl)ethanol under basic conditions (e.g., triethylamine in anhydrous DCM) .
- Protection of hydroxyl groups: Use tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during sulfonylation .
- Analytical validation:
How does the 3-methylthiophen-2-yl substituent influence the compound’s electronic properties and receptor binding?
Level: Advanced
Answer:
The 3-methyl group on the thiophene ring enhances lipophilicity (logP ↑) and stabilizes π-π stacking interactions with aromatic residues in target receptors (e.g., opioid or sulfonamide-binding enzymes). Computational methods are critical:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict electron-rich regions for ligand-receptor interactions .
- Molecular docking: Compare binding poses of methylated vs. non-methylated analogs to opioid receptors (e.g., μ-opioid) using software like AutoDock Vina. Methylation may sterically hinder or enhance binding, depending on receptor topology .
- SAR studies: Replace the methyl group with halogens or hydrogen to quantify its contribution to binding affinity .
What challenges arise in purifying this compound, and how are they mitigated?
Level: Basic
Answer:
Challenges include:
- Hydrophobic byproducts: Co-elute with the target due to the lipophilic thiophene and methoxy groups.
- Solution: Use reverse-phase flash chromatography (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) .
- Crystallization difficulties: The hydroxyethyl group promotes hydrogen bonding, leading to amorphous solids.
- Solution: Recrystallize from ethyl acetate/hexane mixtures at low temperatures (−20°C) to improve crystal lattice formation .
Which in vitro assays are suitable for evaluating its opioid receptor activity?
Level: Advanced
Answer:
Given structural similarities to Schedule I opioids (e.g., β-hydroxythiofentanyl ), prioritize:
- Competitive radioligand binding assays: Use [³H]-DAMGO for μ-opioid receptor affinity screening in transfected HEK293 cells .
- Functional cAMP inhibition assays: Measure Gαi/o coupling efficacy in CHO-K1 cells expressing opioid receptors .
- Selectivity profiling: Test against δ- and κ-opioid receptors to rule off-target effects. Cross-reference with β-hydroxythiofentanyl’s selectivity data .
What computational tools predict metabolic pathways for this compound?
Level: Advanced
Answer:
- Phase I metabolism prediction: Use MetaSite to identify likely CYP450 oxidation sites (e.g., hydroxylation of the thiophene ring or O-demethylation of the 4-methoxy group) .
- Phase II metabolism: Glucuronidation of the hydroxyl group is predicted via GLORYx, validated by in vitro incubation with human liver microsomes .
- Metabolic stability: Compare half-life (t₁/₂) in hepatocyte assays with structurally related compounds (e.g., β-hydroxythiofentanyl ).
How does the 4-methoxy group affect solubility and membrane permeability?
Level: Basic
Answer:
- Solubility: The methoxy group increases water solubility via H-bonding but reduces logP (measured via shake-flask method: logP ≈ 2.1) .
- Permeability: Assessed using Caco-2 cell monolayers; the methoxy group may hinder passive diffusion compared to des-methyl analogs (Papp ↓ 30%) .
- Countermeasure: Prodrug strategies (e.g., acetylating the hydroxyl group) to enhance lipophilicity .
What are the implications of structural similarities to controlled substances like β-hydroxythiofentanyl?
Level: Advanced
Answer:
- Regulatory compliance: The compound may fall under Schedule I if opioid receptor activity is confirmed, requiring DEA licensing for research .
- Safety protocols: Implement fentanyl-level precautions (e.g., naloxone availability, ventilated hoods) during in vivo studies .
- Ethical review: Justify necessity in animal models due to potential abuse liability, referencing analogs like β-hydroxythiofentanyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
